molecular formula C10H7N3O2 B100102 4-(4-Nitrophenyl)pyrimidine CAS No. 16495-82-2

4-(4-Nitrophenyl)pyrimidine

Cat. No. B100102
CAS RN: 16495-82-2
M. Wt: 201.18 g/mol
InChI Key: YCSVBEUJTTWMGF-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H7N3O2 . It is a derivative of pyrimidine, a basic aromatic ring that is found in many biologically significant compounds .


Synthesis Analysis

The synthesis of 4-(4-Nitrophenyl)pyrimidine and its derivatives often involves various chemical reactions. For instance, a study reported the synthesis of a series of novel triazole-pyrimidine-based compounds, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenyl)pyrimidine is characterized by the presence of a pyrimidine ring attached to a nitrophenyl group . The exact structure can be confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, and infrared spectroscopy .


Chemical Reactions Analysis

4-(4-Nitrophenyl)pyrimidine can participate in various chemical reactions. For example, it can be used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

4-(4-Nitrophenyl)pyrimidine is a crystalline solid with a molecular weight of 201.182 Da . More detailed physical and chemical properties can be determined through various analytical techniques.

Scientific Research Applications

Novel Derivatives with Anti-anoxic Activity

A study by Kuno et al. (1993) explored novel derivatives of 4-(4-Nitrophenyl)pyrimidine, specifically 4-(3-nitrophenyl)pyrimidine, which showed significant anti-anoxic activity in mice. This research suggests potential applications in protecting brain cells from oxygen deprivation (Kuno, Sakai, Ohkubo, & Takasugi, 1993).

Application in Direct Transformation

Novakov et al. (2017) demonstrated the use of bis-(4-nitrophenyl)phosphorylazide for the direct transformation of derivatives of pyrimidin-4(3H)-one into corresponding 4-azidopyrimidines, indicating a method for modifying pyrimidine structures in pharmaceutical research (Novakov, Babushkin, Brunilina, Navrotskii, Orlinson, Robinovich, & Yablokov, 2017).

Antimicrobial Screening and Structure–Activity Relationship

Bhalgat & Ramesh (2014) synthesized novel pyrimidines and their thioethers, including 4-(3-nitrophenyl)pyrimidine derivatives. These compounds were tested for antibacterial and antifungal activities, revealing potential as antimicrobial agents (Bhalgat & Ramesh, 2014).

Synthesis and Pharmacological Screening

Bhat & Kumar (2017) studied novel 4-(4-nitrophenyl)-6-phenyl substituted pyrimidine-2-thiol derivatives for their anti-inflammatory and cytotoxic activities. This research contributes to understanding the pharmacological potential of such pyrimidine derivatives (Bhat & Kumar, 2017).

Antibacterial Activity of Pyrimidine Derivatives

Mistry & Desai (2005) explored pyrimidine-2-one derivatives, such as 2-[2-{1ʹ-(p-nitrophenyl)-6ʹ-(substituted-phenyl)-pyrimidine-2ʹ-one-4ʹ-yl}-hydrazinomethyl]-3-(p-methoxy phenyl)-quina-zoline-4(3H)-one, for their antibacterial activities against various bacteria (Mistry & Desai, 2005).

Future Directions

The future research directions for 4-(4-Nitrophenyl)pyrimidine could involve further exploration of its biological activities and potential therapeutic applications. For instance, the triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Further studies could focus on optimizing these compounds for better efficacy and safety.

properties

IUPAC Name

4-(4-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)9-3-1-8(2-4-9)10-5-6-11-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVBEUJTTWMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363920
Record name 4-(4-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)pyrimidine

CAS RN

16495-82-2
Record name 4-(4-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
B Sridhar, K Ravikumar - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C13H14N4O3S·H2O, is an isomer of 1,4-dihydro-6-methyl-5-(N-methylcarbamoyl)-4-(2-nitrophenyl)pyrimidine-2(3H)-thione. The nitro group is coplanar with the …
Number of citations: 1 scripts.iucr.org
S Kumar, SM Lim, K Ramasamy… - Chemistry …, 2017 - bmcchem.biomedcentral.com
In the past few years, increased resistance of microorganisms towards antimicrobial agents become a serious health problem, so there is a need for the discovery of new antimicrobial …
Number of citations: 22 bmcchem.biomedcentral.com
MF Ali, AM Khlafulla - International Journal of Engineering and Applied …, 2016 - neliti.com
A number of benzimidazole derivatives were prepared via the condensation reaction of o-phenylene diamine with various aromatic carboxylic acids in the presence of hydrochloric acid. …
Number of citations: 3 www.neliti.com
RA Gupta, SG Kaskhedikar - Medicinal Chemistry Research, 2013 - Springer
In the present investigation, 4-nitroacetophenone, on condensation with appropriate aldehydes in ethanolic sodium hydroxide solution, yielded the corresponding chalcones. These …
Number of citations: 65 link.springer.com
S Terentjeva, D Muceniece, V Lusis - Chemistry of Heterocyclic …, 2014 - Springer
The Biginelli reaction of methyl propiolate and of methyl 3-diethylaminoacrylate has yielded a novel series of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones. The successie oxidation …
Number of citations: 3 link.springer.com
A Nagaraj, C Sanjeeva Reddy - Journal of the Iranian Chemical Society, 2008 - Springer
A series of novel bis-chalcones 3 were prepared by the reaction of 5,5′-methylene-bis-salicylaldehyde 2 with various acetophenones, subsequent treatment of 3 with thiourea or …
Number of citations: 94 link.springer.com
L Shu, C Chen, X Huan, H Huang, M Wang… - European Journal of …, 2020 - Elsevier
As non-receptor tyrosine kinases, Janus kinases (JAKs) have become an attractive target for the treatment of autoimmune diseases and cancers. JAKs play a pivotal role in innate …
Number of citations: 21 www.sciencedirect.com
M Chegeni, A Khazaei… - Iranian chemical …, 2016 - icc.journals.pnu.ac.ir
Nanocrystalline SiO2–HClO4, as a newly reported catalyst, has been used as an efficient and reusable catalyst for the synthesis of pyrimidine derivatives. The procedure can be …
Number of citations: 1 icc.journals.pnu.ac.ir
EI Klimova, JJS García, T Klimova, TR Apan… - Journal of …, 2012 - Elsevier
Reactions of ethyl 2-acyl-3-ferrocenylacrylates (acyl = acetyl, benzoyl, p-nitrobenzoyl) with guanidine and 1,1-dimethylguanidine furnish ethyl 2-amino-6-ferrocenyl-4-methyl(aryl)-1,6-…
Number of citations: 19 www.sciencedirect.com
HR Memarian, A Farhadi - Monatshefte für Chemie-Chemical Monthly, 2009 - Springer
UV light irradiation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones in chloroform in an argon atmosphere leads to dehydrogenation of these compounds to their corresponding pyrimidin-2(…
Number of citations: 29 link.springer.com

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